molecular formula C16H14BrNO3S3 B11437950 4-[(4-Bromophenyl)sulfonyl]-5-(propylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole

4-[(4-Bromophenyl)sulfonyl]-5-(propylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B11437950
M. Wt: 444.4 g/mol
InChI Key: BRCBHUBTSDAELR-UHFFFAOYSA-N
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Description

4-(4-BROMOBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene group: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Sulfonylation and bromination:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
  • 4-(4-CHLOROBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE

Uniqueness

4-(4-BROMOBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is unique due to the presence of the bromo group, which can significantly influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H14BrNO3S3

Molecular Weight

444.4 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-propylsulfanyl-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C16H14BrNO3S3/c1-2-9-23-16-15(18-14(21-16)13-4-3-10-22-13)24(19,20)12-7-5-11(17)6-8-12/h3-8,10H,2,9H2,1H3

InChI Key

BRCBHUBTSDAELR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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